molecular formula C8H6ClNO2S B2807162 Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 403860-07-1

Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B2807162
M. Wt: 215.65
InChI Key: BEMUCZOBFBMGJZ-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate” is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 . The IUPAC name for this compound is methyl 3-chloro-4H-thieno [3,2-b]pyrrole-5-carboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride afforded the corresponding mixed bis-acylhydrazines . Also, the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride has been reported .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The photochemical and thermal (including microwave-assisted) decomposition of 4-azido-5-arylthiophene-2-carboxylates have been studied in order to synthesize fused 4H-thieno[3,2-b]pyrrole derivatives . The oxidation of hydrazide with lead tetraacetate afforded diazene .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . .

Scientific Research Applications

Application in Medicinal Chemistry

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Compounds with a thieno[3,2-b]pyrrole skeleton have found diverse applications in medicinal chemistry. For example, thieno[3,2-b]pyrrole-5-carboxamides inhibit alphaviruses (such as chikungunya virus) and exhibit a broad spectrum of antiviral activity . Some carboxamides were reported to inhibit neurotropic alphaviruses .

Methods of Application or Experimental Procedures

The carboxy group of the compounds was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol. The hydrazides thus obtained were acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride to produce building blocks containing a terminal functionality convenient for further modification .

Results or Outcomes

The compounds were tested for antitubercular activity; one of them showed a moderate antitubercular activity .

Application in Polymer Solar Cells

Specific Scientific Field

Material Science

Summary of the Application

A thieno[3,2-b]pyrrole synthetic unit was employed to develop a set of small-molecule acceptors (SMAs) for use in polymer solar cells (PSCs). These acceptors exhibit bathochromic absorption and upshifted frontier orbital energy level due to the strong electron-donating ability of pyrrole .

Methods of Application or Experimental Procedures

The SMAs were developed by changing the number or the position of the pyrrole ring in the central core based on a standard SMA .

Results or Outcomes

The PSCs of the thieno[3,2-b]pyrrole-based acceptors yield higher open-circuit voltage and lower energy loss relative to those of the standard SMA-based device. One of the devices achieves a power conversion efficiency (PCE) of 15.3% and an outstanding fill factor (FF) of 0.771, superior to the standard SMA-based device (PCE = 12.6%, FF = 0.758) .

Application in Antiviral Research

Specific Scientific Field

Antiviral Research

Summary of the Application

Thieno[3,2-b]pyrrole-5-carboxamides have been found to inhibit alphaviruses, such as the chikungunya virus, and exhibit a broad spectrum of antiviral activity . Some carboxamides were reported to inhibit neurotropic alphaviruses .

Results or Outcomes

The compounds were tested for antiviral activity; one of them showed a moderate antiviral activity .

Application in Organic Synthesis

Specific Scientific Field

Organic Synthesis

Summary of the Application

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is often used as an intermediate in organic synthesis to synthesize other organic compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary depending on the target compound. Generally, this compound can be reacted with various reagents under suitable conditions to form new bonds and create the desired product .

Results or Outcomes

The outcomes can vary widely depending on the specific reactions being carried out. In general, this compound can be used to synthesize a wide range of other organic compounds .

Application in Antibacterial and Anti-inflammatory Research

Specific Scientific Field

Pharmaceutical Research

Summary of the Application

Derivatives of compounds with a thieno[3,2-b]pyrrole skeleton, such as “Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate”, may have antibacterial and anti-inflammatory effects . This suggests potential pharmacological activities.

Results or Outcomes

Application in Photochemical and Thermal Decomposition

Specific Scientific Field

Chemical Research

Summary of the Application

The photochemical and thermal (including microwave-assisted) decomposition of 4-azido-5-arylthiophene-2-carboxylates have been studied in order to synthesize fused 4H-thieno[3,2-b]pyrrole derivatives .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMUCZOBFBMGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate

Synthesis routes and methods

Procedure details

Methanolic sodium methoxide solution (28%) (5 ml, 25.9 mmol) was diluted with MeOH (5 ml) and was cooled to −25° C. under nitrogen. A solution of 4-chloro-2-thiophenecarboxaldehyde (J Heterocyclic Chem, 1976, 13, 393; 1.1 g, 7.5 mmol) and methyl azidoacetate (3.0 g, 26.1 mmol) in MeOH (20 ml) was added dropwise, maintaining the temperature at −25° C. On completion of addition the solution was allowed to warm to 5° C. over a period of approximately 16 hours. The solution was added to saturated aqueous ammonium chloride (250 ml) and the mixture was extracted using DCM. The combined organic layers were concentrated at 0° C. The residue was taken up in xylene (30 ml) and this solution was added dropwise to xylene (120 ml) under reflux. The solution was heated under reflux for 30 minutes before being cooled and concentrated. The title compound was purified by a mixture of crystallisation (EtOAc/isohexane) and chromatography on a Bond Elut column eluting with a graduated solvent of 5–50% EtOAc in isohexane (640 mg, 40%). NMR (CDCl3) 9.1 (1H, br), 7.1 (2H, s), 3.9 (3H, s); m/z 214.3.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

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